
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose
Overview
Description
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
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Biological Activity
2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose is a significant compound in the field of medicinal chemistry and biochemistry. As a modified ribofuranose derivative, it has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 318.34 g/mol
- CAS Number : 30361-17-2
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : The synthesis begins with D-ribofuranose.
- Benzoylation : The hydroxyl groups at positions 2, 3, and 5 are protected by benzoylation using benzoyl chloride under basic conditions.
- C-Methylation : The C-2 position is then methylated to produce the final compound.
This multi-step process ensures the stability and reactivity of the compound for further biological evaluations.
Antiviral Properties
Research indicates that this compound serves as a precursor in the synthesis of nucleoside analogs that exhibit antiviral activity. For instance, studies have shown that derivatives of C-methylated ribonucleosides can inhibit Hepatitis C Virus (HCV) replication in vitro. The mechanism involves the incorporation of these analogs into viral RNA during replication, leading to termination of viral RNA synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Nucleoside analogs derived from ribofuranose structures often demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of DNA Synthesis : Similar to other nucleoside analogs, it may interfere with DNA polymerase activity.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells .
Study on Antiviral Efficacy
A study conducted by Zhou et al. (2016) evaluated a series of 2-C-methyl ribonucleosides for their effectiveness against HCV. The findings indicated that certain derivatives exhibited significant inhibition of HCV replication in Huh-7 cells, demonstrating the potential therapeutic application of compounds derived from this compound .
Cytotoxicity Assessment
In a separate investigation focusing on cytotoxicity, ribofuranose derivatives were tested against various cancer cell lines. The results showed that these compounds could effectively reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its structural similarity to natural nucleosides:
- Nucleotide Incorporation : Its analogs can be mistakenly incorporated into viral RNA or DNA during replication processes.
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism or DNA synthesis pathways.
Scientific Research Applications
Medicinal Chemistry
Nucleoside Synthesis
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose serves as a crucial intermediate in the synthesis of various nucleoside analogs. These analogs are important in developing antiviral and anticancer agents. For instance, compounds such as Clofarabine and Azacitidine are synthesized using this ribofuranose derivative as a starting material. The structural modifications facilitated by this compound enhance the efficacy of nucleosides against viral infections and tumors .
Antiviral and Antitumor Properties
The synthesized nucleoside analogs exhibit significant antiviral properties, disrupting the replication processes of viruses. Additionally, they show promise in inhibiting tumor growth by interfering with nucleic acid metabolism in cancer cells. The ability to modify the sugar component of nucleosides allows for tailored pharmacological profiles that can improve therapeutic outcomes .
Synthetic Methodologies
Efficient Synthesis Processes
Recent advancements in synthetic methodologies have highlighted the efficiency of producing this compound. Techniques involving glycosylation reactions at low temperatures minimize byproduct formation and enhance yields. The use of inorganic bases during benzoylation reactions has also been shown to reduce costs and environmental impact by lowering nitrogen-containing waste products .
Scalable Production
The synthesis processes developed for this compound are not only efficient but also scalable for industrial production. The integration of inexpensive reagents and simplified purification steps allows for a more cost-effective approach to producing nucleoside intermediates . This scalability is crucial for pharmaceutical applications where large quantities of active pharmaceutical ingredients (APIs) are required.
Case Studies
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOREDWQTFTUTC-KXGJQKBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725309 | |
Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30361-17-2 | |
Record name | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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